![molecular formula C14H12N2O2 B2461900 N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide CAS No. 2411229-46-2](/img/structure/B2461900.png)
N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide
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Overview
Description
Isoquinolines are a type of heterocyclic aromatic organic compound. They are structurally similar to quinolines but have a nitrogen atom at a different position. Isoquinolines and their derivatives are found in many natural products, including alkaloids .
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves the Pomeranz-Fritsch reaction, which is a classic method for the synthesis of isoquinolines . Other methods include the Bischler-Napieralski reaction and the Pictet-Spengler reaction .Molecular Structure Analysis
Isoquinolines have a two-ring structure, with a benzene ring fused to a pyridine ring. The nitrogen atom is located at the 1-position of the pyridine ring .Chemical Reactions Analysis
Isoquinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
Isoquinolines are typically colorless, crystalline solids. They are weak bases, and their basicity is lower than that of quinolines due to the influence of the nitrogen atom .Mechanism of Action
Safety and Hazards
Future Directions
The study of isoquinoline derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research will likely focus on the synthesis of new isoquinoline derivatives, the study of their properties, and the exploration of their potential applications .
properties
IUPAC Name |
N-[(1-oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-5-13(17)15-8-10-9-16-14(18)12-7-4-3-6-11(10)12/h3-4,6-7,9H,8H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOLXGATKCQLMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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